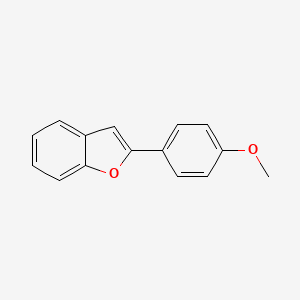

2-(4-Methoxyphenyl)benzofuran

Description

Significance of Benzofuran (B130515) Scaffolds in Heterocyclic Chemistry

Benzofurans are a significant class of heterocyclic compounds, integral to the structure of many medicinally important organic molecules. acs.org Their versatile nature has made them a focal point for chemists and pharmaceutical researchers, leading to a broad spectrum of applications in medicine, agriculture, and synthetic chemistry. acs.orgbohrium.com

Overview of the Benzofuran Ring System and its Prevalence

The benzofuran ring system is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a furan (B31954) ring. numberanalytics.comnih.gov This planar, aromatic structure, with the oxygen atom at position 1, is the core of numerous compounds found in nature and created synthetically. numberanalytics.comwikipedia.org First synthesized by Perkin in 1870, the benzofuran scaffold is notably present in natural products derived from plant families such as Moraceae and in furocoumarins like psoralen. acs.orgresearchgate.net Many of these naturally occurring benzofurans exhibit significant biological activities. numberanalytics.comactascientific.com

Table 1: Properties of the Parent Benzofuran Molecule

| Property | Value |

| Molecular Formula | C₈H₆O |

| Molar Mass | 118.135 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Melting Point | -18 °C (0 °F; 255 K) |

| Boiling Point | 173 °C (343 °F; 446 K) |

| Data sourced from wikipedia.org |

Role of Benzofuran Derivatives in Medicinal Chemistry and Materials Science

The benzofuran scaffold is a cornerstone in drug discovery due to the wide array of biological activities its derivatives exhibit. nih.govrsc.org These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netrsc.orgtaylorandfrancis.com The structural versatility of the benzofuran nucleus allows medicinal chemists to synthesize diverse libraries of compounds for therapeutic exploration. nih.govnih.gov For example, derivatives have been investigated for their inhibitory effects against enzymes like cyclooxygenase (COX), which is relevant to inflammation. mdpi.com

In the field of materials science, benzofuran derivatives are gaining interest as building blocks for new functional materials. nih.gov Benzofuran-containing polymers and other derivatives are being explored for their potential in creating highly efficient organic photovoltaics and as components for field-effect transistors and other photoelectronic devices. acs.orgnumberanalytics.com Furthermore, some 2-(2-nitroaryl)benzofuran derivatives serve as key starting materials for synthesizing products with light-emitting properties. rsc.org

Research Context of 2-(4-Methoxyphenyl)benzofuran as a Specific Benzofuran Derivative

Within the large family of benzofurans, specific derivatives are often selected for intensive study based on their unique chemical properties. This compound stands out as a key compound in various research applications due to the specific attributes conferred by its substitution pattern.

Importance of Aryl Substitution at the C-2 Position of Benzofurans

The substitution of an aryl group at the C-2 position of the benzofuran core is a common motif in many biologically active natural and synthetic compounds. researchgate.net This substitution significantly influences the molecule's properties and has attracted considerable interest in medicinal chemistry and drug discovery. rsc.org The nature of the aryl group is crucial; for instance, structure-activity relationship studies have shown that substitutions at the C-2 position can be critical for the cytotoxic activity of some benzofuran derivatives. nih.gov The 2-arylbenzofuran structure has been a focus for designing agents with potential applications in treating neurodegenerative diseases like Alzheimer's. nih.govwindows.net

Foundational Relevance in the Synthesis of Complex Molecules and Analogues

This compound is not just a compound of interest for its own properties but also serves as a vital synthetic intermediate, or building block, for constructing more complex molecules. smolecule.comcymitquimica.com Organic synthesis relies on such foundational molecules to access structurally diverse compounds. For example, this compound has been used in the synthesis of potent β-amyloid aggregation inhibitors, which are relevant in Alzheimer's disease research. researchgate.net The synthesis of this specific benzofuran can be achieved through various methods, including one-pot syntheses under Pummerer reaction conditions. researchgate.net Its structure is a key component in the modular synthesis of complex polyphenolic benzofurans, demonstrating its utility in creating intricate natural product analogues like malibatol A and shoreaphenol. nih.gov The ability to use such building blocks is essential for advancing research in drug discovery and materials science. cymitquimica.com

Table 2: Examples of Research Applications for Benzofuran Derivatives

| Application Area | Specific Example of Activity/Use | Reference |

| Medicinal Chemistry | Anticancer, antibacterial, antifungal, anti-inflammatory | mdpi.com |

| Medicinal Chemistry | Inhibition of β-amyloid aggregation (Alzheimer's research) | researchgate.net |

| Medicinal Chemistry | Cyclooxygenase-2 (COX-2) inhibition | mdpi.com |

| Materials Science | Organic photovoltaics and photoelectronic devices | acs.org |

| Materials Science | Synthesis of light-emitting materials | rsc.org |

| Organic Synthesis | Building block for complex natural products | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-16-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)17-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHHJBHJLJNZRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Methoxyphenyl Benzofuran and Its Functionalized Derivatives

Strategic Approaches to the Benzofuran (B130515) Core of 2-(4-Methoxyphenyl)benzofuran

Constructing the core benzofuran structure is the pivotal step in the synthesis of this compound. Modern synthetic chemistry provides several strategic avenues to achieve this, emphasizing efficiency, atom economy, and the ability to introduce functional diversity.

One-Pot Synthetic Procedures

One-pot syntheses, which involve multiple reaction steps in a single flask without isolating intermediates, are highly valued for their efficiency and reduced environmental impact. These procedures streamline the synthesis of complex molecules like functionalized this compound derivatives.

The Pummerer reaction and its variants represent a powerful tool for the formation of heterocyclic systems, including the benzofuran core. bohrium.comorganicreactions.org The "interrupted Pummerer reaction" is particularly relevant for benzofuran synthesis, typically involving the reaction of phenols with alkynyl sulfoxides. nih.govresearchgate.net

This methodology relies on the electrophilic activation of an alkynyl sulfoxide (B87167), which then undergoes a reaction with a phenol (B47542). nih.gov The process is initiated by an activator, such as trifluoroacetic anhydride (B1165640) (TFAA) or triflic anhydride (Tf₂O), which reacts with the sulfoxide to form a highly electrophilic intermediate. nih.govwikipedia.org This intermediate is then trapped by the phenol nucleophile. A subsequent charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement leads to the formation of the benzofuran ring. nih.gov This strategy allows for the synthesis of a wide array of functionalized benzofurans from readily available alkynes, thiosulfonates, and phenols. nih.govresearchgate.net While a direct synthesis of this compound using this specific method is not detailed in the provided sources, the general applicability allows for its hypothetical construction from a phenol and an appropriately substituted (4-methoxyphenyl)alkynyl sulfoxide.

Table 1: Representative Conditions for Benzofuran Synthesis via Interrupted Pummerer Reaction Data derived from studies on analogous benzofuran syntheses.

| Reactant 1 | Reactant 2 | Activator | Base (if applicable) | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Phenol | Alkynyl Sulfoxide | Triflic anhydride (Tf₂O) | 2,6-di(tert-butyl)pyridine | Not specified | Moderate to high | nih.gov |

| Substituted Phenols | Alkynyl Sulfoxide | Trifluoroacetic anhydride (TFAA) | Not specified | Not specified | Moderate to high | nih.gov |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. A notable example is the synthesis of a functionalized this compound derivative, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, from acetovanillone (B370764), 4-methoxyphenylglyoxal, and Meldrum's acid. researchgate.netmdpi.com

This one-pot, two-stage process begins with the condensation of the starting materials in acetonitrile (B52724) (MeCN) in the presence of triethylamine (B128534) (Et₃N) at room temperature. mdpi.com This is followed by an acid-catalyzed cyclization step, where hydrochloric acid (HCl) and acetic acid (AcOH) are added to the residue and refluxed, leading to the final product. mdpi.com The reaction proceeds through the formation of a Michael acceptor from 4-methoxyphenylglyoxal and Meldrum's acid, which then reacts with the acetovanillone anion. mdpi.com Subsequent intramolecular cyclization and elimination of acetone (B3395972) and carbon dioxide yield the γ-ketoacid, which forms the final benzofuran acetic acid derivative. mdpi.com This approach allows for the convenient, one-step synthesis of this previously unknown derivative with a good yield. researchgate.netmdpi.com

Table 2: One-Pot Multicomponent Synthesis of a this compound Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Acetovanillone | 4-Methoxyphenylglyoxal hydrate | Meldrum's acid | Et₃N, then conc. HCl/AcOH | MeCN | 1) 48h at room temp. 2) Reflux for 15 min. | 62% | researchgate.netmdpi.com |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-O bonds with high efficiency and selectivity. Copper-catalyzed reactions, in particular, have emerged as a valuable strategy for constructing the benzofuran scaffold.

Copper catalysts are attractive due to their low cost and unique reactivity. They can mediate a variety of transformations, including coupling reactions that are instrumental in the synthesis of benzofurans.

An efficient method for constructing benzofuran and related fused heterocyclic systems is through intramolecular dehydrogenative C–H/O–H coupling. nih.gov This strategy has been successfully applied to synthesize benzothieno[3,2-b]benzofurans from 2-(benzo[b]thiophen-2-yl)phenol precursors. nih.gov The reaction is typically mediated by a copper catalyst, such as copper(II) acetate (B1210297) (Cu(OAc)₂), in the presence of a base and an oxidant (often air or oxygen).

The proposed mechanism involves a radical pathway initiated by a single electron transfer between the hydroxyl group of the substrate and the copper catalyst. nih.gov This approach avoids the need for pre-functionalization, such as halogenation of the coupling partners, thereby improving atom economy and simplifying the synthetic sequence. Good to excellent yields can be obtained for substrates with both electron-donating and electron-withdrawing groups. nih.gov Another related copper-catalyzed method involves the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure to regioselectively synthesize polysubstituted benzofurans. rsc.org

Table 3: Representative Conditions for Copper-Catalyzed Intramolecular C–H/O–H Coupling Data derived from studies on analogous fused heterocyclic syntheses.

| Substrate Type | Catalyst | Base | Oxidant | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Arylphenols | Cu(OAc)₂ | K₂CO₃ | Air | 1,2-Dichlorobenzene (o-DCB) | 64-91% | nih.gov |

| Phenols and Alkynes | Copper catalyst | Not specified | Molecular Oxygen (O₂) | Not specified | Not specified | rsc.org |

Copper-Catalyzed Methodologies

Ligand-Free CuBr Mediated Coupling

A notable advancement in the synthesis of 2-arylbenzofurans, including this compound, is the development of copper-catalyzed reactions that circumvent the need for expensive palladium catalysts and complex ligands. organic-chemistry.org One such efficient method involves a ligand-free copper(I) bromide (CuBr)-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. organic-chemistry.org This approach is economically advantageous and demonstrates broad functional group tolerance. organic-chemistry.org

The reaction mechanism is believed to proceed through the formation of a copper carbene intermediate from the N-tosylhydrazone. This intermediate then undergoes a migratory insertion with the terminal alkyne, followed by an intramolecular cyclization to construct the benzofuran ring. organic-chemistry.org Optimization studies have identified CuBr as the most effective catalyst, with polar aprotic solvents like acetonitrile (MeCN) and cesium carbonate (Cs₂CO₃) as the optimal base promoting higher yields. organic-chemistry.org The reaction generally benefits from elevated temperatures. organic-chemistry.org This methodology is versatile, accommodating both electron-rich and electron-deficient alkynes, as well as various substituted salicyl N-tosylhydrazones. organic-chemistry.org

Table 1: Ligand-Free CuBr Mediated Synthesis of 2-Arylbenzofurans

| Entry | o-Hydroxy-N-tosylhydrazone | Alkyne | Catalyst/Base | Solvent | Yield |

| 1 | Salicylaldehyde N-tosylhydrazone | Phenylacetylene | CuBr / Cs₂CO₃ | MeCN | High |

| 2 | Salicylaldehyde N-tosylhydrazone | 4-Methoxyphenylacetylene | CuBr / Cs₂CO₃ | MeCN | High |

| 3 | 5-Bromosalicylaldehyde N-tosylhydrazone | Phenylacetylene | CuBr / Cs₂CO₃ | MeCN | Moderate |

Palladium-Mediated Carboxylative Reactions

Palladium-catalyzed reactions represent a cornerstone in the synthesis of complex heterocyclic structures. For benzofuran synthesis, palladium-mediated carboxylative annulation offers a sophisticated route. A reported ligand-free palladium-catalyzed method involves the annulation of iodoarenes with methyl 2-haloarenecarboxylates. nih.gov This sequence comprises an intermolecular C-H arylation, which is followed by an intramolecular decarboxylative annulation to yield the fused ring system. nih.gov While this specific protocol leads to dibenzofurans, the principle of palladium-catalyzed decarboxylative coupling is a key strategy that can be adapted for the synthesis of 2-arylbenzofurans from appropriately designed precursors. The process typically involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by insertion of a coupling partner and a final reductive elimination step that forms the desired product and regenerates the catalyst.

Another relevant palladium-catalyzed approach is the carbonylation of aryl fluorosulfates with aryl formates, which serves as a method for ester synthesis. mdpi.com This transformation involves the in situ generation of carbon monoxide from aryl formates. mdpi.com A plausible mechanism begins with the oxidative addition of the aryl fluorosulfate (B1228806) to a Pd(0) species, followed by CO insertion to form an acylpalladium(II) intermediate. Subsequent reaction with a phenol (generated from the formate) leads to the final ester product. mdpi.com Adapting such carbonylative and decarboxylative strategies provides a powerful tool for constructing the benzofuran scaffold.

Platinum-Catalyzed Approaches

Platinum catalysts have emerged as effective tools for the synthesis of substituted benzofurans. A significant method is the platinum(II) chloride (PtCl₂)-catalyzed cyclization of o-alkynylphenyl acetals. organic-chemistry.orgnih.gov This reaction proceeds via a carboalkoxylation pathway to produce 2,3-disubstituted benzofurans in good to high yields. nih.gov The presence of an olefin co-catalyst, particularly 1,5-cyclooctadiene (B75094) (COD), has been shown to be crucial for the success of the reaction, significantly enhancing yields. organic-chemistry.org

The proposed mechanism involves the coordination of the platinum catalyst to the alkyne's triple bond, activating it for intramolecular nucleophilic attack by the acetal (B89532) oxygen. This is followed by the migration of the α-alkoxyalkyl group to form the 3-(α-alkoxyalkyl)benzofuran product. organic-chemistry.org The scope of this reaction is broad, with electron-rich aromatic groups and various alkyl groups at the alkyne terminus leading to high yields. Conversely, electron-deficient or sterically bulky substituents on the alkyne can slow down the reaction rate. organic-chemistry.org

Table 2: Platinum-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans

| Substrate (o-alkynylphenyl acetal) | Catalyst System | Temperature | Yield |

| Acetaldehyde ethyl 2-(phenylethynyl)phenyl acetal | PtCl₂ (2 mol%), COD (8 mol%) | 30 °C | 88% nih.gov |

| Acetaldehyde ethyl 2-(1-octynyl)phenyl acetal | PtCl₂ (2 mol%), COD (8 mol%) | 30 °C | 91% nih.gov |

| Acetaldehyde ethyl 2-(cyclohexylethynyl)phenyl acetal | PtCl₂ (2 mol%), COD (8 mol%) | 30 °C | 94% nih.gov |

Wittig Reaction and its Variants in Benzofuran Synthesis

The Wittig reaction, a Nobel Prize-winning transformation, is a powerful method for alkene synthesis from carbonyl compounds and phosphonium (B103445) ylides. masterorganicchemistry.com Variants of this reaction, particularly intramolecular versions, have been ingeniously applied to the synthesis of heterocyclic systems like 2-arylbenzofurans. researchgate.netsciforum.net

A key strategy involves the reaction between an ortho-hydroxybenzyltriphenylphosphonium salt and an aroyl chloride (such as 4-methoxybenzoyl chloride) in the presence of a base like triethylamine. sciforum.net The reaction proceeds through the formation of an ester between the phenolic hydroxyl group and the aroyl chloride. Subsequently, an intramolecular Wittig reaction occurs where the phosphonium ylide, formed in situ, attacks the ester carbonyl group. This cyclization cascade results in the formation of the benzofuran ring. researchgate.net This one-pot procedure is advantageous due to its simplicity and the use of readily available starting materials. sciforum.net Interestingly, this method can sometimes yield 3-acyl-2-arylbenzofurans as side products, providing a route to further functionalized derivatives. sciforum.net

Free Radical Cyclization Cascades for Benzofuran Construction

Modern synthetic chemistry has increasingly embraced free radical reactions for the construction of complex molecules under mild conditions. Cascade radical cyclizations offer an elegant and efficient pathway to benzofuran derivatives. nih.govresearchgate.net One innovative method involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.govresearchgate.net

This process initiates a radical cyclization cascade. The SET event generates an aryl radical, which undergoes a 5-exo-dig cyclization onto the central carbon of the allene (B1206475) moiety, forming a vinyl radical. This is followed by an intermolecular radical-radical coupling with the 2-azaallyl radical. nih.govresearchgate.net This approach is notable for its ability to rapidly build molecular complexity and provide access to polycyclic benzofuran structures that are otherwise challenging to synthesize. researchgate.net

Derivatization and Functionalization Strategies at Specific Positions of this compound

Introduction of C-3 Substituents via α,β-Unsaturated Ketone Linkers

The C-3 position of the this compound scaffold is a prime site for functionalization to modulate biological activity. A robust strategy for introducing substituents at this position involves the use of α,β-unsaturated ketone linkers. longdom.orglongdom.org This derivatization is typically achieved through a two-step synthetic sequence.

The first step is a Friedel-Crafts acylation reaction. The this compound core is treated with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride) to install a methanone (B1245722) group at the C-3 position. longdom.org

The second step is a base-catalyzed condensation reaction, such as a Claisen-Schmidt condensation. The resulting 3-acetyl-2-(4-methoxyphenyl)benzofuran is reacted with a substituted benzaldehyde (B42025) in the presence of a base (e.g., sodium hydride) to construct the α,β-unsaturated carbonyl linkage, furnishing the final C-3 functionalized product. longdom.orglongdom.org This methodology allows for the introduction of a wide variety of substituted aryl groups at the end of the linker, creating a library of derivatives for further investigation. longdom.orglongdom.org

Table 3: Synthesis of C-3 Functionalized this compound Derivatives

| Step | Reactants | Reagents | Product |

| 1. Acylation | This compound, Acetyl chloride | SnCl₄ | 1-(this compound-3-yl)ethan-1-one longdom.org |

| 2. Condensation | 1-(this compound-3-yl)ethan-1-one, Substituted benzaldehyde | Base (e.g., NaH) | 1-(this compound-3-yl)-3-(substituted-phenyl)prop-2-en-1-one longdom.orglongdom.org |

Acylation Reactions for C-3 Modification

Acylation at the C-3 position of the this compound ring is a pivotal method for introducing a carbonyl group, which serves as a versatile synthetic handle for further transformations. The electron-rich nature of the benzofuran ring system facilitates electrophilic substitution reactions. Two of the most effective methods for C-3 acylation are the Vilsmeier-Haack reaction and the Friedel-Crafts acylation. chemistrysteps.comkhanacademy.orgorganic-chemistry.orglibretexts.org

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.orgorganic-chemistry.org It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This reagent acts as a mild electrophile that preferentially attacks the nucleophilic C-3 position of the benzofuran ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the C-3 carbaldehyde derivative. wikipedia.org This aldehyde is a critical intermediate for synthesizing more complex molecules, such as Schiff bases. ijpcbs.com

Friedel-Crafts acylation allows for the introduction of a broader range of acyl groups (R-C=O) using acyl halides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgnih.gov The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the C-3 position. The choice of acylating agent and reaction conditions can be tuned to introduce various keto-substituents, significantly expanding the library of accessible derivatives. However, the catalyst must be used in stoichiometric amounts as it complexes with the product. organic-chemistry.org

| Reaction Type | Reagents | Typical Conditions | C-3 Substituent | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 0°C to room temp., followed by hydrolysis | -CHO (Formyl) | cambridge.orgijpcbs.com |

| Friedel-Crafts | RCOCl, AlCl₃ | Anhydrous solvent (e.g., CS₂, CH₂Cl₂) | -COR (Acyl) | libretexts.orgnih.gov |

Selective Halogenation and Alkylation

The introduction of halogen atoms or alkyl groups at the C-3 position of this compound provides another avenue for structural diversification. These modifications can influence the molecule's lipophilicity and electronic properties.

Selective halogenation at the C-3 position is typically achieved through electrophilic aromatic substitution. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively. The reaction conditions are generally mild, allowing for regioselective functionalization without disrupting the core benzofuran structure. The resulting 3-halo-benzofurans are valuable intermediates for cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Alkylation at the C-3 position can be more challenging due to potential competition with the C-2 position in some benzofuran systems. hw.ac.uk However, for 2-substituted benzofurans, the C-3 position is a primary site for electrophilic attack. stackexchange.com Friedel-Crafts alkylation can be employed, but it is often prone to issues like polyalkylation and carbocation rearrangements. A more controlled approach involves a deprotometallation-electrophilic trapping sequence. researchgate.net This involves treating the benzofuran with a strong base (like an organolithium reagent) to selectively deprotonate the C-3 position, followed by quenching the resulting anion with an alkyl halide. More recent developments in C-H functionalization offer direct alkylation pathways using transition metal catalysts, providing an efficient and atom-economical alternative. hw.ac.uk

| Modification | Typical Reagents | Methodology | C-3 Substituent | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Electrophilic Substitution | -Br | researchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS) | Electrophilic Substitution | -Cl | researchgate.net |

| Alkylation | 1. Organolithium base 2. Alkyl halide (R-X) | Deprotometallation-Trapping | -R (Alkyl) | researchgate.net |

| Alkylation | Acrylates, Ru catalyst | C-H Functionalization | -Alkyl | hw.ac.uk |

Formation of Schiff Bases from Aldehyde Derivatives

The this compound-3-carbaldehyde, synthesized via the Vilsmeier-Haack reaction, is a key precursor for the preparation of Schiff bases (or imines). These compounds are formed through the condensation reaction between the aldehyde group and a primary amine or its derivatives, such as hydrazides. researchgate.netresearchgate.net The reaction is typically catalyzed by a small amount of acid and involves the formation of a C=N double bond. mdpi.com

This methodology is highly versatile, as a wide array of primary amines can be used, leading to a diverse range of Schiff base derivatives with varied functionalities. researchgate.netjocpr.comnih.gov The reaction of the benzofuran aldehyde with aromatic amines (anilines), alkyl amines, or carbohydrazides proceeds under mild conditions, often by refluxing the reactants in a suitable solvent like ethanol. researchgate.netmdpi.com The resulting imine linkage is a crucial pharmacophore in many biologically active molecules and a versatile functional group in coordination chemistry. researchgate.net

| Amine/Hydrazide Reactant (R-NH₂) | Reaction Conditions | Resulting C-3 Substituent (Schiff Base) | Reference |

|---|---|---|---|

| Substituted Anilines | Ethanol, catalytic acid, reflux | -CH=N-Ar | researchgate.netjocpr.com |

| Alkyl Amines | Methanol, room temp. | -CH=N-Alkyl | nih.gov |

| Carbohydrazides | Methanol, catalytic acetic acid, reflux | -CH=N-NH-CO-R | researchgate.netresearchgate.netmdpi.com |

Esterification and Etherification for Modulating Substituents

For derivatives of this compound that bear hydroxyl (-OH) groups on either the benzofuran core or the phenyl substituent, esterification and etherification reactions are fundamental for further modification. These reactions modulate the polarity, lipophilicity, and hydrogen-bonding capacity of the parent compound.

Esterification is the reaction of a hydroxyl group with a carboxylic acid or one of its derivatives (e.g., acyl chloride, anhydride) to form an ester. The reaction is often catalyzed by an acid. This process can be used to introduce a wide variety of ester functionalities, which can act as protecting groups or introduce new structural motifs.

Etherification, the conversion of a hydroxyl group to an ether (-OR), is commonly achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion, which then displaces a halide from an alkyl halide to form the ether linkage. youtube.com This method is highly effective for introducing small alkyl chains, such as methyl or ethyl groups. wikipedia.org

| Reaction Type | Reagents | General Conditions | Functional Group Transformation | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acid (RCOOH), Acid Catalyst | Heating in a suitable solvent | -OH → -O-CO-R | google.com |

| Esterification | Acyl Chloride (RCOCl), Base | Anhydrous solvent, room temp. | -OH → -O-CO-R | google.com |

| Etherification (Williamson) | 1. Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Anhydrous polar aprotic solvent (e.g., DMF, THF) | -OH → -O-R' | wikipedia.orgmasterorganicchemistry.comyoutube.com |

Chemical Reactivity and Transformation Mechanisms of 2 4 Methoxyphenyl Benzofuran

Intramolecular Cyclization Pathways of Precursors and Derivatives

The formation of the 2-(4-methoxyphenyl)benzofuran core and its derivatives frequently relies on intramolecular cyclization as the key ring-forming step. Various catalytic systems and reaction conditions have been developed to achieve this transformation efficiently.

Acid-catalyzed cyclization is a common strategy. For instance, the synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid involves an acid-catalyzed intramolecular cyclization as the final step of a one-pot multicomponent reaction. mdpi.comresearchgate.net The process starts with the condensation of 4-methoxyphenylglyoxal and Meldrum's acid, followed by reaction with acetovanillone (B370764). The resulting intermediate then undergoes cyclization in a mixture of hydrochloric and acetic acids to yield the final product. mdpi.comresearchgate.net Similarly, tandem deprotection-cyclization of 2-methoxyphenylacetones can be promoted by boron tribromide. jocpr.com

Transition metal catalysis offers a powerful alternative for constructing the benzofuran (B130515) ring. Copper-catalyzed reactions are particularly prevalent. A domino intermolecular C(aryl)–C(alkynyl) bond formation followed by an intramolecular C(alkynyl)–O bond-forming cyclization has been used to synthesize a range of 2-arylbenzo[b]furans from o-iodophenols and aryl terminal acetylenes. researchgate.net Another copper-catalyzed method involves the intramolecular heterocyclization of an α-aroyl-α-(2-bromoaryl)acetonitrile intermediate, which is generated in situ. acs.orgnih.gov This reaction uses a Cu(I) iodide catalyst with L-proline as a ligand to furnish derivatives like 5-methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonitrile in high yield. acs.orgnih.gov

Palladium and iron have also been employed to catalyze these cyclizations. Enolates of 1-(2-bromoaryl)ketones serve as effective substrates for palladium-catalyzed O-heterocyclization to prepare 2,3-disubstituted benzofurans. acs.org More recently, iron(III) nitrate (B79036) has been used to catalyze the synthesis of 2-arylbenzofurans from 1-arylketones in a one-pot process. acs.org

A tandem approach combining in situ oxidative coupling and cyclization provides a high-yield route to derivatives like ethyl 5-hydroxy-2-(4-methoxyphenyl)benzofuran-3-carboxylate. thieme-connect.com The proposed mechanism involves a 1,4-Michael addition followed by either intramolecular cyclization of a keto-enol tautomer or aromatization followed by cyclization. thieme-connect.com

Table 1: Selected Intramolecular Cyclization Methods for this compound and Derivatives

| Precursor Type | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acetovanillone, 4-methoxyphenylglyoxal, Meldrum's acid | HCl, AcOH | 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid | 62% | mdpi.comresearchgate.net |

| 2-(2-Bromo-5-methoxyphenyl)-3-(4-methoxyphenyl)-3-oxopropanenitrile | CuI, L-proline, NaH | 5-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonitrile | 83% | acs.orgnih.gov |

| 1-(2-Iodoaryl)ketone | Fe(NO₃)₃·9H₂O | 2-Arylbenzo[b]furans | 55-75% | acs.org |

| Benzoquinone, Ethyl 2-(4-methoxyphenyl)-3-oxobutanoate | Cerium(IV) ammonium (B1175870) nitrate (CAN) | Ethyl 5-hydroxy-2-(4-methoxyphenyl)benzofuran-3-carboxylate | 95% | thieme-connect.com |

Nucleophilic and Electrophilic Reactions of the Benzofuran Moiety

The benzofuran ring system in this compound exhibits distinct reactivity towards both electrophiles and nucleophiles. The electronic properties of the ring, influenced by the fused benzene (B151609) ring and the oxygen heteroatom, dictate the sites of reaction.

The benzofuran core is generally considered electron-rich, making it reactive toward electrophiles. researchgate.net The C3 position is particularly susceptible to electrophilic substitution due to its electronic richness. researchgate.net For example, Friedel–Crafts aroylation of benzofuran derivatives with 4-methoxybenzoyl chloride proceeds at the C3 position. researchgate.net Computational studies on derivatives like 7-methoxy-2-[4-(methoxyphenyl)]-1-benzofuran-5-carboxaldehyde confirm that the C3 carbon atom of the furan (B31954) ring is a reactive center for electrophiles. researchgate.net

While C3 is often the preferred site for electrophilic attack, reactions at C2 are also possible. Regioselective metallation of the C2 proton can be achieved using strong bases like n-butyllithium. The resulting lithiated intermediate can then react with various electrophiles, allowing for functionalization at the C2 position. researchgate.net

The benzofuran ring can also undergo nucleophilic attack under certain conditions. A notable transformation is the nickel-catalyzed reductive electrophilic ring-opening. chinesechemsoc.org In this reaction, the C-O bond of the furan ring is cleaved. The proposed mechanism involves the generation of a Ni(0) species that undergoes oxidative addition to an alkyl halide. The resulting Ni(II) complex interacts with the benzofuran, leading to the cleavage of the endocyclic C2-O bond and the formation of an ortho-hydroxylated styrene (B11656) derivative. This reaction demonstrates the ability of the benzofuran core to act as an electrophile after activation by a transition metal catalyst. chinesechemsoc.org Additionally, the synthesis of derivatives can proceed via intramolecular nucleophilic attack, as seen in copper-catalyzed cascade reactions where an intermediate attacks the benzofuran precursor to form a new fused ring. acs.org

Table 2: Reactivity of the Benzofuran Moiety

| Reaction Type | Position | Reagent/Catalyst | Description | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | C3 | Friedel–Crafts Acylating Agents | The electron-rich C3 position is the typical site for electrophilic attack. | researchgate.net |

| Electrophilic Substitution (via metallation) | C2 | n-BuLi, then Electrophile | Metallation of the C2 proton allows for subsequent reaction with electrophiles. | researchgate.net |

| Nucleophilic Ring-Opening | C2-O Bond | NiCl₂(dppe), Zn, Alkyl Halide | Nickel-catalyzed reductive cleavage of the furan ring to form substituted styrenes. | chinesechemsoc.org |

Photochemical Transformation Studies (e.g., 6π-Electrocyclization)

Photochemical reactions provide unique pathways for the transformation of this compound and its derivatives, often leading to complex polycyclic structures that are difficult to access through thermal methods. A key photochemical process studied for these compounds is the 6π-electrocyclization. nih.gov

This reaction type is observed in derivatives where the benzofuran ring is part of a larger 1,3,5-hexatriene (B1211904) system. For example, the photoinduced 6π-electrocyclization of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives has been developed to synthesize various dihydrobenzo[f]quinolines. nih.gov Irradiation with UV light triggers a conrotatory 6π-electrocyclization, a pericyclic reaction that forms a new sigma bond and a six-membered ring. nih.govthieme-connect.com The stereochemistry of the product can be influenced by the reaction conditions. nih.gov

Another study investigated the photochemical 6π-electrocyclization of a system containing both a benzofuran and a 2,5-dichlorothiophene (B70043) fragment. researchgate.netresearchgate.net This photoreaction regiospecifically forms substituted benzo[b]thieno[2,3-g]benzofurans and is accompanied by the elimination of a hydrogen chloride molecule. researchgate.netresearchgate.net This transformation highlights the efficiency of photochemistry in constructing complex heterocyclic frameworks and its potential application in generating strong acids (photoacid generators). researchgate.net

The general mechanism for these photochemical transformations involves two main steps: the initial conrotatory 6π-electrocyclization upon irradiation, followed by an oxidative dehydrogenation or rearrangement step to yield the final, stable aromatic product. nih.govthieme-connect.com These reactions are often highly efficient and atom-economical, proceeding without the need for transition metal catalysts or additives. nih.gov

Investigating Reaction Stereoselectivity and Regioselectivity

Controlling the stereoselectivity and regioselectivity of reactions involving this compound is critical for the synthesis of specific isomers of complex molecules.

Regioselectivity is a key consideration in substitution reactions. As mentioned, electrophilic substitution on the benzofuran ring typically occurs at the C3 position. researchgate.net However, high regioselectivity can be achieved at other positions through carefully designed synthetic strategies. For instance, Pd(0)- and Ni(0)-catalyzed cross-coupling reactions have been used to sequentially introduce substituents at the C-2, C-5, and C-3 positions with high control. rsc.org The synthesis of various benzofuran-3-carboxamides through an In(OTf)₃-catalyzed cascade reaction has also been shown to proceed with high regioselectivity. rsc.org Furthermore, photochemical transformations can be highly regioselective; the 6π-electrocyclization of benzofurans containing a dichlorothiophene fragment leads specifically to the formation of benzo[b]thieno[2,3-g]benzofurans. researchgate.net

Stereoselectivity is crucial in reactions that create new chiral centers or geometric isomers. The nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides proceeds with complete E/Z-selectivity, yielding exclusively one geometric isomer of the resulting ortho-hydroxylated styrene product. chinesechemsoc.org Photochemical reactions also offer a platform for stereochemical control. The photoinduced 6π-electrocyclization of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives can be directed to form either trans- or cis-dihydrobenzo[f]quinolines depending on the subsequent thermal or photochemical conditions. nih.gov Irradiation at room temperature yields the trans product, which can be converted to the more stable cis isomer upon heating. nih.gov

Table 3: Examples of Stereoselective and Regioselective Reactions

| Reaction Type | Selectivity | Outcome | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Reductive Ring-Opening | Stereoselective (E/Z) | Exclusive formation of one geometric isomer. | NiCl₂(dppe), Zn | chinesechemsoc.org |

| Photoinduced 6π-Electrocyclization | Stereoselective (cis/trans) | Formation of trans-dihydrobenzo[f]quinolines, convertible to cis isomer. | UV light, then heat | nih.gov |

| [3 + 2] Cycloaddition | Regioselective | High regioselectivity in the formation of benzofuran-3-carboxamides. | In(OTf)₃ | rsc.org |

| Photochemical 6π-Electrocyclization | Regioselective | Specific formation of benzo[b]thieno[2,3-g]benzofurans. | UV light | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxyphenyl Benzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 2-(4-methoxyphenyl)benzofuran in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that confirm its structure. rsc.org The protons of the 4-methoxyphenyl (B3050149) group appear as a singlet for the methoxy (B1213986) (–OCH₃) protons and as doublets for the aromatic protons. rsc.org The protons of the benzofuran (B130515) moiety also show distinct signals, including a singlet for the furan (B31954) ring proton and a series of multiplets or doublets for the protons on the fused benzene (B151609) ring. rsc.org

A representative ¹H NMR data set for this compound is presented in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |

| Aromatic (4-methoxyphenyl) | 7.48 | d, J = 7.1 |

| Aromatic (benzofuran) | 7.46 | d, J = 9.8 |

| Aromatic (benzofuran) | 7.42 | d, J = 7.8 |

| Aromatic (benzofuran & 4-methoxyphenyl) | 7.11-7.20 | m |

| Aromatic (4-methoxyphenyl) | 6.91 | d, J = 8.9 |

| Furan (benzofuran) | 6.82 | s |

| Methoxy (-OCH₃) | 3.79 | s |

d = doublet, s = singlet, m = multiplet Data obtained in CDCl₃ at 400 MHz. rsc.org

Derivatives of this compound show predictable changes in their ¹H NMR spectra. For instance, the introduction of a substituent on the benzofuran or the methoxyphenyl ring will cause shifts in the signals of nearby protons and may alter their coupling patterns. For example, in 5-chloro-2-(4-methoxyphenyl)benzofuran, the signals for the benzofuran protons are shifted due to the electron-withdrawing effect of the chlorine atom. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum shows distinct signals for each carbon atom. The carbon of the methoxy group typically appears at a higher field (lower ppm value), while the aromatic and furan carbons resonate at a lower field.

The table below summarizes the predicted and experimental ¹³C NMR data for this compound and one of its derivatives.

| Compound | Carbon Assignment | Chemical Shift (δ) in ppm |

| This compound (Predicted) | Various Aromatic & Furan Carbons | 99.44 - 159.86 |

| Methoxy Carbon | 55.34 | |

| 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid (Experimental in DMSO-d6) | Carbonyl, Carboxyl, Aromatic & Furan Carbons | 106.01 - 197.25 |

| Methoxy Carbons | 55.33, 55.99 |

Predicted data for a fluorinated derivative shows a similar range. rsc.org Experimental data for a more complex derivative highlights the downfield shifts associated with carbonyl and carboxyl groups. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement, which helps to confirm its molecular formula, C₁₅H₁₂O₂. nih.gov This technique is also invaluable for characterizing derivatives, as it can precisely measure the mass of the synthesized products, confirming the addition of specific functional groups. For example, the HRMS data for 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid showed a found mass of 355.1173 for the [M+H]⁺ ion, which is in close agreement with the calculated mass of 355.1176 for C₂₀H₁₉O₆. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands. Key absorptions include those for C-O stretching of the ether and furan moieties, C=C stretching of the aromatic rings, and C-H stretching and bending vibrations. rsc.org

The table below lists some of the characteristic IR absorption frequencies for this compound.

| Functional Group Vibration | Absorption Frequency (cm⁻¹) |

| C=C Aromatic Stretching | 1610, 1505 |

| C-H Aromatic Bending | 835, 799, 751 |

| C-O Ether Stretching | 1249, 1023 |

Data obtained from a KBr pellet. rsc.org

In derivatives, the presence of new functional groups gives rise to additional characteristic IR bands. For example, a carbonyl group (C=O) in an acetyl derivative would show a strong absorption in the range of 1650-1750 cm⁻¹. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For derivatives of this compound, crystallographic studies reveal the planar nature of the benzofuran ring system and the relative orientation of the 4-methoxyphenyl substituent. vulcanchem.com

The crystal packing of this compound derivatives is stabilized by various intermolecular interactions. These non-covalent interactions, such as C-H···O and C-H···π hydrogen bonds, as well as π···π stacking interactions, play a crucial role in the formation of the crystal lattice. dntb.gov.uanih.gov The analysis of these interactions is important for understanding the solid-state properties of these compounds. For example, in some related structures, the dihedral angle between the benzofuran ring and adjacent aryl groups is minimal, which helps to reduce steric strain. vulcanchem.com The presence and nature of substituents can influence these interactions, leading to different crystal packing arrangements. dntb.gov.ua

Based on a comprehensive search of scientific literature, there are no specific studies available that focus on the electron density maps and Hirshfeld surface analysis of the compound this compound.

While the search identified numerous studies employing these analytical techniques on various benzofuran derivatives researchgate.netmdpi.comnih.govbohrium.com, none of them pertain directly to this compound. The available research covers related structures such as:

3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one researchgate.net

4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine mdpi.comdntb.gov.ua

Complex polycyclic systems incorporating the 2-(4-methoxyphenyl) moiety nih.goviucr.org

These studies confirm that Hirshfeld surface analysis, often complemented by electron density maps, is a valuable method for elucidating intermolecular interactions, quantifying contact contributions (e.g., H···H, O···H, C···H), and understanding crystal packing in the solid state of benzofuran-based molecules researchgate.netnih.govnih.govnih.gov. However, due to the strict requirement to focus solely on this compound, the findings from these related compounds cannot be used to generate the requested content.

Therefore, it is not possible to provide a detailed, scientifically accurate article section on the electron density maps and Hirshfeld surface analysis for this compound as the primary research data does not appear to be available in the public domain.

Theoretical and Computational Chemistry Studies of 2 4 Methoxyphenyl Benzofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. openaccessjournals.com For 2-(4-Methoxyphenyl)benzofuran and its analogs, these studies elucidate electronic characteristics and predict their behavior in chemical reactions.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. physchemres.org It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. capes.gov.br DFT calculations for benzofuran (B130515) derivatives are typically performed using various functionals, such as B3LYP, GGA-PBE, and BPV86, with basis sets like 6-31G(d,p) or 6-311G(d,p), to analyze their molecular orbitals, charge distribution, and reactivity. physchemres.orgresearchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter for determining molecular stability and reactivity. researchgate.netchalcogen.ro A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as electrons can be more easily excited from the HOMO to the LUMO. researchgate.net

In DFT studies of related benzofuran derivatives, the HOMO-LUMO energy gap is a key calculated parameter. For example, in a computational study of a benzofuran coumarin (B35378) derivative, the HOMO-LUMO gap was found to be 2.35 eV. researchgate.net For 2-phenylbenzofuran (B156813) derivatives, these calculations are performed to understand how different substituents affect the electronic properties. physchemres.org The HOMO and LUMO orbitals in these systems are typically distributed across the aromatic rings and the heterocyclic core. physchemres.org

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related Benzofuran Derivatives

| Compound/Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 4-(2-Oxo-2H-benzo[h]chromen-4-ylmethoxy)-benzaldehyde | B3LYP/6-31G(d) | -7.119 | -4.999 | 2.12 | researchgate.net |

| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | - | - | 0.9042 | physchemres.org |

This table presents data for related compounds to illustrate the typical values obtained from DFT calculations.

The distribution of electron density in a molecule is crucial for predicting its reactive sites. DFT calculations can map the molecular electrostatic potential (MESP), which highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. materialsciencejournal.org For benzofuran derivatives, MESP studies often reveal that electronegative oxygen atoms are sites of negative potential, while hydrogen atoms are regions of positive potential. researchgate.net

Mulliken population analysis is another method used to calculate the charge distribution on each atom. materialsciencejournal.org In a study on a pyrazole (B372694) derivative, the charge density on various carbon and hydrogen atoms was quantified, identifying the most electronegative and electropositive sites. materialsciencejournal.org Such analyses on this compound would pinpoint the atoms most likely to engage in electrostatic interactions.

Global reactivity descriptors, derived from HOMO and LUMO energies, can also be calculated. These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), which provide quantitative measures of the molecule's reactivity. physchemres.org

Computational methods are employed to predict the binding affinity between a ligand, such as a benzofuran derivative, and a biological target like an enzyme or receptor. chesci.com Molecular docking simulations are first used to predict the preferred binding pose of the ligand within the active site of the protein. mdpi.com Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy (ΔGbind). nih.gov

For instance, binding free energy calculations were performed for 2-arylbenzofuran derivatives targeting the cyclooxygenase-2 (COX-2) enzyme. nih.gov These calculations help in understanding the stability of the ligand-enzyme complex and identifying key residues involved in the interaction. mdpi.comnih.gov In a study of potential ALK-5 inhibitors, the binding free energy for a benzofuran derivative was calculated to evaluate its stability in the receptor's binding pocket. mdpi.com These studies often reveal that interactions like hydrogen bonds and hydrophobic contacts are crucial for binding. mdpi.comunica.it

Geometry Optimization and Conformational Analysis

Before calculating molecular properties, the geometry of the molecule must be optimized to find its most stable, lowest-energy structure. physchemres.org DFT methods are used to perform this optimization. researchgate.net For molecules with rotatable bonds, like the one connecting the benzofuran and phenyl rings in this compound, conformational analysis is necessary to identify the most stable conformer. researchgate.net

Studies on 2-phenylbenzofuran have shown that the molecule adopts a pseudo-planar geometry, with a very small dihedral angle between the benzofuran and phenyl rings. physchemres.org The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. chemaxon.com The accuracy of the optimized geometry is often validated by comparing calculated bond lengths and angles with available experimental data from X-ray crystallography. physchemres.org For example, a study on 2-(4-methoxyphenyl)benzo[d]thiazole found that bond angles calculated by DFT methods were consistent with those from the HF method. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to related benzofuran derivatives, focusing on structural features impacting activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. derpharmachemica.combioinformation.net For benzofuran derivatives, QSAR models are developed to predict their activity against various biological targets and to guide the design of new, more potent compounds. researchgate.net

These models use molecular descriptors, which are numerical values that describe the physicochemical, electronic, or steric properties of the molecules. bioinformation.net A QSAR study on arylbenzofuran derivatives as histamine (B1213489) H3 antagonists identified several key descriptors that influence activity. The study found that descriptors related to the count of specific atom paths (e.g., T_3_N_5, T_C_C_7) were crucial. The resulting model indicated that higher values of certain topological descriptors led to better antihistaminic activity, while lower values of others were beneficial. derpharmachemica.com

Another QSAR study on benzofuran and indole (B1671886) derivatives as anticancer agents identified descriptors related to hydrogen bonding (minHBint4) and molecular shape as being important for activity. researchgate.net These studies demonstrate that the biological activity of benzofuran derivatives is highly dependent on specific structural features, which can be quantified and used to build predictive models. researchgate.netderpharmachemica.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7-Methoxy-2-[4-methoxyphenyl]-l-benzofuran-5-carboxaldehyde |

| 2-(4-methoxyphenyl)benzo[d]thiazole |

| 2-(2-Methoxyphenyl)-1-benzofuran |

| 2-phenylbenzofuran |

| 5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol |

| 3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}aniline |

| 4-(2-Oxo-2H-benzo[h]chromen-4-ylmethoxy)-benzaldehyde |

| Quercetin |

| 2-Arylbenzofurans |

| Arylbenzofurans |

Structure Activity Relationship Sar Investigations of 2 4 Methoxyphenyl Benzofuran Derivatives for Biological Effects

Impact of Substituents on Biological Activity

The biological activity of benzofuran (B130515) derivatives, with 2-(4-methoxyphenyl)benzofuran as a central structure, is significantly influenced by the nature and position of various substituents. nih.govmdpi.com

The location of substituents on the benzofuran ring system is a critical determinant of biological activity. mdpi.comrsc.org

C-2 Position : The C-2 position is frequently substituted with aryl groups, and these substitutions are crucial for cytotoxic activity. mdpi.commedcraveonline.com For instance, compounds with a 4-methoxyphenyl (B3050149) group at the C-2 position have demonstrated good antibacterial activity. nih.gov The nature of the substituent on the aryl ring at C-2 also plays a role; for example, a 4-fluorophenyl group at this position has been shown to be effective. tandfonline.com

C-3 Position : The C-3 position is another key site for modification that can greatly impact biological activity. nih.govlongdom.org Introducing hydroxyl-substituted phenyl groups and a methanone (B1245722) linker at this position has been shown to enhance antibacterial properties. longdom.org The functional groups at C-3 can also influence the antibacterial selectivity of the compounds. rsc.org

C-6 Position : Substitutions at the C-6 position have been found to significantly affect antibacterial activity. nih.gov A hydroxyl group at C-6 is often considered essential for antibacterial effects. nih.govrsc.org Blocking this hydroxyl group can lead to a loss of activity. nih.gov

The following table summarizes the impact of substituent position on the biological activity of benzofuran derivatives.

| Position | Typical Substituents | Impact on Biological Activity |

| C-2 | Aryl groups (e.g., 4-methoxyphenyl, 4-fluorophenyl) | Crucial for cytotoxic and antibacterial activity. nih.govmdpi.commedcraveonline.comtandfonline.com |

| C-3 | Hydroxyl-substituted phenyl, methanone linkers | Enhances antibacterial properties and influences selectivity. nih.govrsc.orglongdom.org |

| C-6 | Hydroxyl group | Often essential for antibacterial activity. nih.govrsc.org |

The presence and nature of aryl and alkyl groups attached to the this compound core are significant for its biological effects. mdpi.comresearchgate.net

Aryl Moieties : The substitution pattern on the aryl ring at the C-2 position can modulate activity. For example, electron-withdrawing groups in the para position of the aryl ring tend to increase potency, while electron-donating groups can weaken it. nih.gov Specifically, a bromo substituent at the C-4 position of the phenyl ring has been associated with good antibacterial activity. nih.gov

Alkyl Moieties : Simple alkyl groups, particularly on functionalities like oxime residues, can result in more effective antifungal compounds. nih.gov The introduction of a methyl group at the C-3 position is a characteristic of some naturally occurring bioactive benzofurans. rsc.org

The table below illustrates the influence of different aryl and alkyl moieties on biological activity.

| Moiety Type | Example Substituent | Influence on Biological Activity |

| Aryl | p-Bromo on phenyl ring | Increases antibacterial potency. nih.gov |

| Electron-donating groups on phenyl ring | Weaken antimicrobial activity. nih.gov | |

| Alkyl | Small alkyl groups on oxime residue | Results in more effective antifungal compounds. nih.gov |

| Methyl group at C-3 | Present in some bioactive natural products. rsc.org |

Linker groups connecting substituents to the benzofuran core play a pivotal role in determining the biological profile of the derivatives. longdom.orgmdpi.comsci-hub.se

α,β-Unsaturated Ketone Linker : Introducing substituted phenyl groups at the C-3 position through an α,β-unsaturated ketone linker has been a successful strategy for creating potent antibacterial agents. longdom.org This structural modification can lead to compounds with excellent minimum inhibitory concentration (MIC) values. longdom.org

Methanone Linker : A methanone linker at the C-3 position, connecting the benzofuran skeleton to an aryl substituent, has been shown to improve the biofunctional performance of these derivatives, particularly their antibacterial activity. rsc.orglongdom.org

Alkyl Linkers : The length of an alkyl linker between the benzofuran core and another bioactive moiety, such as isatin, can be critical. Longer alkyl chains, like hexylene, have been shown to enhance antimycobacterial activity more effectively than shorter chains like propylene. sci-hub.se

The following table details the role of specific linker groups in modulating biological activity.

| Linker Group | Position of Linkage | Impact on Biological Activity |

| α,β-Unsaturated Ketone | C-3 | Creates potent antibacterial agents. longdom.org |

| Methanone | C-3 | Improves antibacterial performance. rsc.orglongdom.org |

| Alkyl Chain | Varies | Length is critical; longer chains can enhance antimycobacterial activity. sci-hub.se |

Rational Design Principles for Modulating Biological Functions (based on SAR data)

The structure-activity relationship data gathered from various this compound derivatives provide a foundation for the rational design of new compounds with tailored biological functions. mdpi.comsci-hub.se

Key principles for rational design include:

Targeted Substitutions : Based on SAR, specific positions on the benzofuran skeleton can be targeted for substitution to enhance a desired biological effect. For example, to improve antibacterial activity, one might introduce a hydroxyl group at C-6 and an electron-withdrawing group on the C-2 aryl substituent. nih.govrsc.org

Linker Optimization : The choice and length of a linker group can be strategically used to optimize activity. For instance, in designing antimycobacterial agents, a longer alkyl linker would be preferable. sci-hub.se

Hybrid Molecule Design : Combining the this compound scaffold with other known bioactive moieties (e.g., piperazine (B1678402), isatin) through appropriate linkers is a powerful strategy to create hybrid compounds with potentially synergistic or enhanced activities. mdpi.comsci-hub.se For example, hybrids of benzofuran and N-aryl piperazine have shown promising anti-inflammatory and anticancer activities. mdpi.com

By applying these principles, medicinal chemists can systematically modify the this compound core to develop novel derivatives with improved potency and selectivity for a range of therapeutic targets.

Molecular Mechanisms of Biological Action of 2 4 Methoxyphenyl Benzofuran Analogues

Modulation of Cellular Signaling Pathways

Research into 2-(4-Methoxyphenyl)benzofuran analogues has revealed their capacity to interfere with fundamental cellular processes. These compounds have been shown to influence pathways critical for the development and progression of various pathological conditions.

Disruption of Signaling Pathways Critical for Cell Survival

Analogues of this compound have been identified as potent disruptors of signaling pathways essential for the survival of cancer cells. For instance, the benzofuran (B130515) derivative BL-038, identified as 2-amino-3-(2,6-dichlorophenyl)-6-(4-methoxyphenyl)benzofuran-4-yl acetate (B1210297), has demonstrated a potent ability to decrease cell survival in human chondrosarcoma cell lines. mdpi.com This activity highlights the potential of this class of compounds to interfere with the fundamental machinery that cancer cells rely on for their growth and proliferation. mdpi.com

Another line of investigation has focused on the impact of these compounds on the phosphatidylinositol-3-kinases (PI3K) pathway, which is crucial for cell growth and apoptosis inhibition. nih.gov Certain benzofuran derivatives have been synthesized and shown to act as dual inhibitors of PI3K and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key player in tumor angiogenesis and survival. nih.gov The disruption of these pathways can lead to the induction of apoptosis, or programmed cell death, in malignant cells. google.com

Furthermore, a synthetic benzofuran lignan (B3055560) derivative, known as Benfur, has been shown to induce cell death by promoting apoptosis in p53-positive cells. nih.gov This suggests a mechanism that is, at least in part, dependent on the tumor suppressor gene p53. nih.gov The ability of these compounds to disrupt multiple, critical cell survival pathways underscores their potential as subjects for further investigation in oncology.

Investigation of Epithelial-Mesenchymal Transition (EMT) Markers (e.g., E-cadherin, vimentin, Slug, MMP9)

The epithelial-mesenchymal transition (EMT) is a cellular process that is critically involved in cancer metastasis. researchgate.netmdpi.com It is characterized by the down-regulation of epithelial markers, such as E-cadherin, and the up-regulation of mesenchymal markers, including vimentin, as well as transcription factors like Slug and matrix metalloproteinases (MMPs) such as MMP9. preprints.orgnih.gov

A specific benzofuran derivative, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), has been studied for its effects on these EMT markers in hepatocellular carcinoma (HCC) cells with a mutated p53 gene. preprints.orgnih.gov Research has shown that BMBF can upregulate the expression of E-cadherin while simultaneously downregulating the expression of vimentin, Slug, and MMP9. preprints.orgnih.gov This modulation of EMT markers suggests that BMBF can suppress the metastatic potential of these cancer cells. preprints.orgnih.gov The transcription factor Slug is known to be involved in the regulation of EMT-related protein expression, and its suppression by BMBF further points to the compound's anti-metastatic activity. preprints.orgnih.gov

The table below summarizes the observed effects of BMBF on key EMT markers in Huh7 hepatocellular carcinoma cells. preprints.orgnih.gov

| Marker | Role in EMT | Effect of BMBF Treatment |

| E-cadherin | Epithelial marker, cell-cell adhesion | Upregulation preprints.orgnih.gov |

| Vimentin | Mesenchymal marker, cell motility | Downregulation preprints.orgnih.gov |

| Slug | EMT-inducing transcription factor | Downregulation preprints.orgnih.gov |

| MMP9 | Matrix metalloproteinase, invasion | Downregulation preprints.orgnih.gov |

These findings indicate that benzofuran analogues like BMBF can interfere with the complex process of EMT, a key factor in cancer progression. preprints.orgnih.gov

Impact on Integrin Expression and Downstream Signaling (e.g., FAK/AKT)

Integrins are transmembrane receptors that play a pivotal role in cell adhesion, signaling, and the progression of cancer. nih.govmdpi.com The expression of certain integrins, such as integrin α7, has been associated with metastatic hepatocellular carcinoma (HCC). preprints.org

Studies on the benzofuran derivative 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF) have demonstrated its ability to decrease the expression of integrin α7 in HCC cells. preprints.orgnih.govnih.gov This reduction in integrin α7 levels is significant as it is linked to the deactivation of its downstream signaling pathway involving Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT). preprints.orgmdpi.com The FAK/AKT pathway is known to promote cell proliferation and metastasis. preprints.org

The deactivation of this pathway is evidenced by the decreased phosphorylation of both FAK and AKT following treatment with BMBF. mdpi.com This disruption of the integrin α7-FAK/AKT signaling axis is a key mechanism through which BMBF exerts its anti-metastatic effects in HCC cells with mutated p53. preprints.orgnih.govmdpi.com

The following table details the impact of BMBF on the integrin signaling pathway. mdpi.com

| Component | Function | Effect of BMBF Treatment |

| Integrin α7 | Cell surface receptor, promotes metastasis | Decreased expression mdpi.com |

| FAK (Focal Adhesion Kinase) | Downstream signaling mediator | Decreased phosphorylation mdpi.com |

| AKT (Protein Kinase B) | Downstream signaling mediator | Decreased phosphorylation mdpi.com |

These findings highlight the ability of this benzofuran analogue to target a specific cell surface receptor and its subsequent signaling cascade, thereby inhibiting key processes in cancer progression. preprints.orgmdpi.com

Effects on p53 Protein Levels and Related Processes

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. nih.gov Mutations in the p53 gene are common in many cancers and can lead to a loss of its tumor-suppressive functions and even a gain of oncogenic functions that promote metastasis. mdpi.com

The benzofuran derivative 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF) has been shown to inhibit the expression of mutated p53 protein in hepatocellular carcinoma (HCC) cell lines like Huh7 and PLC/PRF/5. preprints.orgnih.govnih.gov This downregulation of mutant p53 is a key part of the anti-metastatic effect of BMBF. preprints.orgnih.gov

Furthermore, studies with another synthetic benzofuran lignan derivative, referred to as Benfur, have shown that it can induce apoptosis in p53-positive cells. nih.gov This suggests that some benzofuran analogues may exert their effects through a p53-dependent pathway, leading to cell cycle arrest and cell death. nih.gov

The knockdown of p53 using siRNA in Huh7 cells resulted in a prevention of cell invasion, which was associated with reduced expression of integrin α7, Slug, and MMP-9. preprints.orgnih.gov The ability of BMBF to downregulate p53 suggests it has anti-metastatic potential by interfering with these p53-mediated processes. preprints.orgmdpi.com

Inhibition of NF-κB Activation

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov Aberrant NF-κB activation is linked to inflammatory diseases and cancer. nih.govactascientific.com

Certain benzofuran analogues have been identified as inhibitors of the NF-κB signaling pathway. nih.gov For example, a synthetic derivative of benzofuran lignan, known as Benfur, has been shown to inhibit endotoxin-induced NF-κB activation in both p53-positive and p53-negative cells. nih.gov This suggests that the inhibition of NF-κB by this compound can occur independently of the p53 status of the cell. nih.gov

Another study highlighted that a compound isolated from the heartwood of Dalbergia odorifera, 4,2',5'-trihydroxy-4'-methoxychalcone, suppressed the nuclear translocation of p65, a component of the NF-κB complex, in macrophages. nih.gov This indicates a direct interference with the activation of NF-κB. nih.gov Furthermore, some benzofuran derivatives have been found to inhibit the activation of NF-κB in TNF-α-stimulated HeLa cells. actascientific.com

The inhibition of NF-κB activation is a significant mechanism of action for these compounds, contributing to their anti-inflammatory and potential anti-cancer properties.

Inhibition of Proinflammatory Mediators (NO, PGE2, TNF-α, IL-1β)

Analogues of this compound have demonstrated the ability to inhibit the production of key proinflammatory mediators, which are often upregulated in inflammatory conditions and cancer. These mediators include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.govmdpi.com

For instance, a compound isolated from Dalbergia odorifera was found to inhibit the production of NO, PGE2, TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition was linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov Similarly, other benzofuran derivatives have been shown to decrease the levels of these proinflammatory mediators in LPS-stimulated BV2 microglia. actascientific.com

A derivative of β-lapachone, 4-(4-methoxyphenoxy)naphthalene-1,2-dione, was also found to inhibit the release of NO and TNF-α in LPS-induced Raw 264.7 cells. researchgate.net This effect was attributed to the suppression of NF-κB activation. researchgate.net

The inhibitory effects of these compounds on proinflammatory mediators are summarized in the table below.

| Proinflammatory Mediator | Function | Inhibitory Effect of Benzofuran Analogues |

| Nitric Oxide (NO) | Signaling molecule in inflammation | Inhibition of production nih.govmdpi.com |

| Prostaglandin E2 (PGE2) | Mediator of inflammation and pain | Inhibition of production nih.govmdpi.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Proinflammatory cytokine | Inhibition of production nih.govmdpi.com |

| Interleukin-1beta (IL-1β) | Proinflammatory cytokine | Inhibition of production nih.govmdpi.com |

These findings underscore the anti-inflammatory potential of this compound analogues, which is mediated through the suppression of key inflammatory signaling molecules.

Interaction with Biomolecules and Enzymes

The biological activity of this compound analogues is deeply rooted in their ability to interact with various biological macromolecules. The structural scaffold of benzofuran, combined with the electronic properties of the methoxyphenyl group and other substitutions, allows these compounds to bind to and modulate the function of specific enzymes and other proteins, leading to a range of pharmacological effects.

Specific Enzyme Inhibition (e.g., 5-lipoxygenase)

Certain analogues of this compound have been identified as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LO). The 5-LO enzyme is crucial in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. mdpi.com Inhibition of this enzyme is a key strategy for managing inflammatory diseases.

Lignan derivatives isolated from the roots of Krameria lappacea, including the benzofuran derivative 2-(2-hydroxy-4-methoxyphenyl)-5-(3-hydroxypropyl)benzofuran, have demonstrated inhibitory activity against 5-lipoxygenase in in-vitro studies. ebi.ac.uk This activity is believed to contribute to their observed anti-inflammatory effects. ebi.ac.uk

However, not all benzofuran structures exhibit potent 5-LO inhibition. Studies on a series of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters revealed that while they were designed as 5-LO inhibitors, the benzofuran-containing analogues were generally less active compared to analogues containing benzthiazole or benzimidazole (B57391) rings. nih.govacs.org For instance, the most potent 5-LO inhibitor from one study, 4-[[3-(2-benzthiazolylmethoxy)-phenyl]hydroxyamino]-4-oxobutanoic acid methyl ester, had an IC50 of 0.36 µM, highlighting the superior activity of other heterocyclic systems in this particular chemical series. nih.gov

| Compound Class | Specific Analogue Example | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|---|

| Benzofuran Lignan Derivative | 2-(2-hydroxy-4-methoxyphenyl)-5-(3-hydroxypropyl)benzofuran | 5-lipoxygenase | Inhibitory activity demonstrated in vitro. | ebi.ac.uk |

| Benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters | Benzofuran-containing analogues | 5-lipoxygenase | Less potent compared to benzthiazole and benzimidazole analogues in the same series. | nih.govacs.org |

Interactions with Bacterial Enzymes or Membranes

Analogues of this compound have shown notable antimicrobial properties, which are attributed to their interactions with bacterial enzymes or membrane structures. These interactions can disrupt essential bacterial processes, leading to the inhibition of growth or virulence.